8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide
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Overview
Description
8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide is a chemical compound belonging to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure where at least one of the cyclic components is a nitrogen heterocycle . The unique structural features of azaspiro compounds make them of significant interest in medicinal chemistry due to their potential biological activities .
Preparation Methods
The synthesis of 8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can be achieved through various synthetic routes. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can be compared with other azaspiro compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has similar structural features but different substituents, leading to different biological activities.
N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine: . The uniqueness of this compound lies in its specific substituents and their effects on its biological activities.
Properties
CAS No. |
85675-34-9 |
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Molecular Formula |
C16H28N2O |
Molecular Weight |
264.41 g/mol |
IUPAC Name |
9,10-dimethyl-N-propyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C16H28N2O/c1-4-9-17-15(19)18-10-5-7-16(12-18)8-6-13(2)14(3)11-16/h4-12H2,1-3H3,(H,17,19) |
InChI Key |
SBVMWHLFGSSVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCCC2(C1)CCC(=C(C2)C)C |
Origin of Product |
United States |
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